2-(2,5-Difluorophenyl)ethanimidamide
Description
2-(2,5-Difluorophenyl)ethanimidamide is a substituted ethanimidamide derivative featuring a phenyl ring with fluorine atoms at the 2- and 5-positions. The ethanimidamide group (–NH–C(=NH)–CH₃) confers nucleophilic and hydrogen-bonding capabilities, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
CAS No. |
885965-83-3 |
|---|---|
Molecular Formula |
C8H8F2N2 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)ethanimidamide |
InChI |
InChI=1S/C8H8F2N2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H3,11,12) |
InChI Key |
DIPNLCCOSPWYMG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)CC(=N)N)F |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=N)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties and applications can be contextualized by comparing it to analogs with variations in halogen substitution (type, position, and number) and functional group modifications. Key comparisons include:
Halogen Substitution Patterns
2-(2-Fluorophenyl)ethanimidamide Hydrochloride Structure: Single fluorine at the 2-position of the phenyl ring. Properties: Reduced steric hindrance and electronic effects compared to difluoro analogs. Applications: Used in enzyme interaction studies; preliminary data suggest moderate receptor affinity .
Ethyl 2-(2,6-Dichlorophenyl)ethanecarboximidate Hydrochloride Structure: Chlorine atoms at the 2- and 6-positions; ethyl ester replaces the amidine group. Properties: Chlorine’s larger atomic radius and lower electronegativity (vs. fluorine) increase lipophilicity, enhancing membrane permeability but reducing solubility. The ethyl ester group may improve metabolic stability. Applications: Explored in agrochemicals and antimicrobial agents due to enhanced stability in non-polar environments .
2-Chloro-N-(2,6-Difluorophenyl)ethanimidamide Structure: Chlorine on the ethanimidamide nitrogen; 2,6-difluorophenyl substitution. The 2,6-difluoro substitution creates a planar phenyl ring, favoring π-π stacking in receptor binding. Applications: Pharmaceutical intermediate for kinase inhibitors and antiviral agents .
Functional Group Variations
- Amidine vs. Ester Groups : Ethanimidamides (e.g., 2-(2,5-difluorophenyl)ethanimidamide) exhibit stronger hydrogen-bonding capacity compared to ester derivatives (e.g., ethyl ethanecarboximidates), enhancing interactions with biological targets. However, esters often display better bioavailability due to reduced polarity .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Fluorine’s electronegativity at the 2- and 5-positions withdraws electron density from the phenyl ring, polarizing the ethanimidamide group and enhancing its reactivity in nucleophilic substitutions .
- Biological Activity : Difluoro-substituted analogs (e.g., 2,5-difluoro vs. 2,6-difluoro) show divergent binding affinities due to steric and electronic differences. For example, 2,5-difluoro derivatives may better fit into hydrophobic enzyme pockets compared to 2,6-isomers .
- Synthetic Utility: Chlorine-substituted analogs (e.g., dichlorophenyl derivatives) are preferred in non-polar applications, while fluorinated variants dominate in precision drug synthesis .
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